2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde
Overview
Description
“2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde” is a chemical compound . It is a benzaldehyde derivative . The molecular formula of this compound is C15H13BrO3 .
Synthesis Analysis
The synthesis of this compound could potentially involve a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde” consists of a benzene ring substituted with bromo, methoxy, and benzyloxy groups .Chemical Reactions Analysis
The bromoaryl group of this compound may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form a derivative, followed by removal of the trimethylsilyl group with base . It could also be involved in a Suzuki-Miyaura or Buchwald-Hartwig reaction .Scientific Research Applications
Synthesis of Complex Chemical Compounds : This compound is involved in the synthesis of complex chemicals. For instance, it's used in the preparation of 3,4,5-Trimethoxy Benzaldehyde (Yangyu Feng, 2002) and in the formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde (W. V. Otterlo et al., 2004).
Magnetic and Structural Properties in Chemistry : It contributes to understanding the magnetic properties and structures of certain compounds, as seen in a study on cobalt and nickel clusters (Shuhua Zhang et al., 2013).
Polymer Science : This compound is instrumental in the field of polymer science, for example, in the incorporation of π-conjugated polymer into silica (M. Kubo et al., 2005).
Biological and Pharmacological Research : It's used in the synthesis and bioevaluation of various compounds against root-knot nematode (Sumona Kumari et al., 2014).
Metabolism Study in Pharmacology : The compound is used to understand the metabolism of psychoactive substances in animals (T. Kanamori et al., 2002).
Organic Synthesis : It plays a role in the alternative synthesis of organic compounds, as demonstrated in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol (A. K. Banerjee et al., 2013).
Antimicrobial Applications : Studies have explored its use in the synthesis of compounds with antimicrobial properties (G. Talybov et al., 2022).
Chemical Analysis and Characterization : It's involved in the determination and characterization of chemical substances, such as in the analysis of fermentation broth (Zhang Ke-chang, 2007).
Development of Novel Materials : The compound is used in the development of novel materials, for instance in the synthesis of new halogen and methoxy ring-trisubstituted propyl cyanophenylpropenoates (Yesenia L. Soto et al., 2019).
properties
IUPAC Name |
2-bromo-4-methoxy-5-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBXMEDWBCBLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447831 | |
Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde | |
CAS RN |
6451-86-1 | |
Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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